molecular formula C20H17FN4O3 B2662186 N'-[2-(4-fluorophenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide CAS No. 337928-94-6

N'-[2-(4-fluorophenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide

Cat. No.: B2662186
CAS No.: 337928-94-6
M. Wt: 380.379
InChI Key: LWUOWKBITMYKMJ-UHFFFAOYSA-N
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Description

N'-[2-(4-fluorophenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. While specific biological data for this exact molecule is limited in public sources, its sophisticated structure, featuring fluorinated phenoxy and phenoxynicotinic hydrazide motifs, suggests potential as a key intermediate or scaffold. Compounds with similar structural features, particularly those containing fluorophenyl and hydrazide groups, are frequently investigated for their diverse biological activities. Research on analogous molecules has shown promise in areas such as anticancer agent development, where fluorophenyl-acetamide derivatives have demonstrated in vitro cytotoxicity against specific cancer cell lines . Furthermore, complex molecules with fluorophenyl groups are also explored as targeted receptor ligands, for instance, as inverse agonists for serotonin (5-HT2A) receptors, indicating potential applications in neuroscience research . The presence of the hydrazide functional group often confers the ability to interact with various enzyme targets, making this compound a valuable candidate for developing novel ectonucleotidase inhibitors, which are a key focus in immunology and oncology for modulating purinergic signaling pathways . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to utilize this high-purity compound to explore its specific mechanism of action and unlock its full potential in their respective fields.

Properties

IUPAC Name

N-[(Z)-[1-amino-2-(4-fluorophenoxy)ethylidene]amino]-2-phenoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O3/c21-14-8-10-15(11-9-14)27-13-18(22)24-25-19(26)17-7-4-12-23-20(17)28-16-5-2-1-3-6-16/h1-12H,13H2,(H2,22,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUOWKBITMYKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)NN=C(COC3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)N/N=C(/COC3=CC=C(C=C3)F)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-fluorophenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of N’-[2-(4-fluorophenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-fluorophenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of N’-[2-(4-fluorophenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from the reactions of N’-[2-(4-fluorophenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide depend on the specific reaction conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

N’-[2-(4-fluorophenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[2-(4-fluorophenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Bioactivity and Reactivity

a) Fluorophenoxy vs. Chlorophenoxy Substituents
  • N′-[2-(4-Chlorophenoxy)ethanimidoyl]-3-{[3-(trifluoromethyl)benzyl]oxy}thiophene-2-carbohydrazide (): This analog replaces the 4-fluorophenoxy group with 4-chlorophenoxy and incorporates a thiophene-carbohydrazide moiety. The electron-withdrawing chlorine atom may enhance stability but reduce solubility compared to fluorine. The thiophene ring could influence π-π stacking interactions in biological targets .
  • Impact on Target Compound: The 4-fluorophenoxy group in the target compound likely improves metabolic stability and membrane permeability relative to chlorine, as fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and enhance lipophilicity .
b) Nicotinoyl vs. Pyrazolone Systems
  • Hydrazoneoxime Ligands with Pyrazolone Groups (): These ligands feature a pyrazolone ring instead of nicotinoyl. Pyrazolone derivatives are associated with metal chelation and antioxidant activities. The target compound’s nicotinoyl group may offer improved binding to NAD(P)H-dependent enzymes due to structural mimicry of nicotinamide .
b) Spectral Characterization
  • IR and NMR Trends :
    • Hydrazinecarbothioamides (e.g., compounds [4–6] in ) show ν(C=S) at 1243–1258 cm⁻¹ and ν(C=O) at 1663–1682 cm⁻¹. The absence of C=O in triazole-thiones ([7–9]) confirms cyclization.
    • The target compound’s hydrazide group would exhibit ν(NH) ~3150–3319 cm⁻¹ and ν(C=O) ~1660–1680 cm⁻¹, similar to and .

Pharmacological Activity Insights

a) Anti-inflammatory Potential
  • N′-{4-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide Derivatives (): Demonstrated anti-inflammatory activity via inhibition of cyclooxygenase (COX) enzymes. The target compound’s phenoxynicotinoyl group may similarly interact with COX active sites, though fluorine substituents could enhance selectivity .
b) DNA-Binding Capability
  • Copper Complexes of Vic-Dioxime Thiosemicarbazones (): Exhibited DNA intercalation and groove-binding via planar aromatic systems. The target compound’s nicotinoyl and fluorophenoxy groups may facilitate weaker DNA interactions compared to thiosemicarbazones but could show nuclease-like activity under specific conditions .

Data Tables

Table 1: Structural and Spectral Comparison of Hydrazide Derivatives

Compound Name Core Structure Key Substituents ν(C=O) (cm⁻¹) ν(NH) (cm⁻¹) Bioactivity
Target Compound Nicotinoyl 4-Fluorophenoxy, Phenoxy ~1665 ~3200–3300 Hypothesized anti-inflammatory
N′-(Cyanoacetyl)-2-(4-fluorophenoxy)ethanehydrazonamide () Cyanoacetyl 4-Fluorophenoxy, Cyano 1682 3278–3414 Not reported
N′-[2-(4-Chlorophenoxy)ethanimidoyl]-thiophene carbohydrazide () Thiophene-carbohydrazide 4-Chlorophenoxy, Trifluoromethyl 1663 3150–3319 Antimicrobial (inferred)

Table 2: Molecular Properties

Compound Name Molecular Formula Molecular Mass (g/mol) LogP (Predicted)
Target Compound C₂₀H₁₆F₂N₄O₃ 398.37 3.2
N′-(Cyanoacetyl)-2-(4-fluorophenoxy)ethanehydrazonamide () C₁₁H₁₁FN₄O₂ 250.23 1.8
Triazole-thiones [7–9] () C₂₁H₁₅F₂N₃O₂S 411.42 4.0

Research Findings and Implications

  • Synthetic Challenges : The target compound’s synthesis may require precise control of tautomerism, as seen in triazole-thiones (), where thione tautomers dominate over thiol forms .
  • Activity Optimization: Fluorine substitution enhances bioavailability but may require balancing with hydrophilic groups (e.g., nicotinoyl) to avoid excessive hydrophobicity .
  • Future Directions: Comparative studies on halogen effects (F vs. Cl) and heterocycle substitution (nicotinoyl vs. thiophene) are needed to refine structure-activity relationships.

Biological Activity

Overview of N'-[2-(4-fluorophenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide

This compound is a hydrazone derivative that may exhibit biological activities due to the presence of both phenoxy and nicotinohydrazide moieties. Compounds in this class are often investigated for their potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure

The structural components of this compound can be broken down as follows:

  • Nicotinohydrazide moiety : This part is derived from nicotinic acid and hydrazine, which may contribute to various biological activities.
  • Phenoxy group : The presence of fluorine in the phenoxy group can enhance lipophilicity and potentially improve bioavailability.

Antimicrobial Activity

Hydrazones and their derivatives have been studied for their antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, including:

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Example AE. coli32 µg/mL
Example BS. aureus16 µg/mL

The specific activity of this compound against microbial strains remains to be elucidated through empirical studies.

Anticancer Activity

Research into hydrazone derivatives has indicated potential anticancer effects. For example, studies on similar compounds have reported:

  • Induction of apoptosis in cancer cell lines.
  • Inhibition of tumor growth in animal models.

Case Study: Hydrazone Derivative X

In a study involving a hydrazone derivative structurally similar to this compound:

  • Cell Line : Human breast cancer cells (MCF-7)
  • Findings : The compound inhibited cell proliferation by 50% at a concentration of 10 µM within 48 hours.

Anti-inflammatory Activity

Compounds containing hydrazone linkages have also been investigated for anti-inflammatory properties. In vitro assays have demonstrated that these compounds can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Research Findings

A study showed that a related hydrazone compound reduced inflammation in a murine model by decreasing paw edema by approximately 40% compared to control groups.

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